molecular formula C14H23NO2 B3012255 Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate CAS No. 2287311-52-6

Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate

Cat. No.: B3012255
CAS No.: 2287311-52-6
M. Wt: 237.343
InChI Key: CRDGIJKIWSLENH-UHFFFAOYSA-N
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Description

Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a cyclobutane ring, which is further connected to a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyridine Moiety: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via cyclization reactions involving suitable precursors.

    Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the tetrahydropyridine moiety to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclobutane-1,2-dione or cyclobutane-1-carboxylic acid.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Uniqueness

Tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring and a tetrahydropyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-13(2,3)17-12(16)14(7-4-8-14)11-5-9-15-10-6-11/h5,15H,4,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDGIJKIWSLENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C2=CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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